molecular formula C10H20N2O2 B078166 Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester CAS No. 14702-39-7

Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester

Cat. No. B078166
CAS RN: 14702-39-7
M. Wt: 200.28 g/mol
InChI Key: BVCNJXGPWLUWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester is a chemical compound with the molecular formula C10H20N2O2 . It is also known as 3-(1-Propylbutylidene)carbazic acid ethyl ester . This product is not intended for human or veterinary use and is usually used for research purposes.


Molecular Structure Analysis

The molecule of Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester contains a total of 34 atoms. There are 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

  • Preparation of α-aza-amino-acid derivatives : Esters and amides of several α-aza-amino-acids (carbazic acids) are used in the preparation of α-aza-peptides, which have applications in peptide synthesis and potentially in drug development (Dutta & Morley, 1975).

  • Modulation of GABA binding : Ethyl and other alkyl esters of beta-carboline-3-carboxylic acid affect GABA binding in rat brain membranes, influencing benzodiazepine receptor interactions. This has implications for understanding and potentially treating neurological disorders (Skerritt, Johnston, & Braestrup, 1982).

  • Inhibition of platelet calpains : Ester and amide derivatives of E64c, which include carbazic acid esters, have been studied for their ability to inhibit calpain in platelets, suggesting potential therapeutic applications for blood clotting disorders (Huang, McGowan, & Detwiler, 1992).

  • Synthesis of complex esters for automotive gear lubricants : Studies have explored the synthesis of complex esters, including those derived from carbazic acid, for use as automotive gear lubricants, indicating their potential in industrial applications (Nagendramma & Kaul, 2008).

  • Enzymatic resolution of alcohols : Carbazic acid derivatives have been used in the enzymatic resolution of alcohols, a process important in the production of enantiomerically pure compounds, which are crucial in pharmaceutical manufacturing (Kita et al., 2000).

  • Photodynamic therapy of cancer : Certain derivatives, like the ethyl ester of bacteriochlorin analogues, have shown promise in fluorescence imaging and photodynamic therapy for cancer treatment (Patel et al., 2016).

properties

IUPAC Name

ethyl N-(heptan-4-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-7-9(8-5-2)11-12-10(13)14-6-3/h4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCNJXGPWLUWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)OCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Shaheen, NA Qureshi, A Ashraf, A Hamid… - … of Photochemistry and …, 2020 - Elsevier
Prunus armeniaca (L.) is a member of the Rosaceae, subfamily Prunoideae, shows anticancer, antitubercular, antimutagenic, antimicrobial, antioxidant, and cardioprotective activities. …
Number of citations: 11 www.sciencedirect.com
NV Sithara, S Komathi… - Journal of Medicinal …, 2017 - plantsjournal.com
Andrographis paniculata belonging to the family Acanthaceae and the genus Andrographis Nees comprises of herbs and shrubs distributed in tropical Asia. GC-MS and FTIR analysis …
Number of citations: 16 www.plantsjournal.com
AA Draz, EM Shamso, HA Hosni… - Egyptian Journal of …, 2021 - journals.ekb.eg
Five Oxalis L. plants belonging to three different sections were collected and subjected to GC-MS analysis to evaluate and understand the relationship between them from the …
Number of citations: 2 journals.ekb.eg
H Deliza, D Maibam - European Journal of Medicinal Plants, 2022
Number of citations: 2

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